Cyclapolin 9 -

Cyclapolin 9

Catalog Number: EVT-266060
CAS Number:
Molecular Formula: C9H4F3N3O4S
Molecular Weight: 307.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclapolin 9 is a low molecular weight, synthetic chemical compound primarily investigated for its role as a potent and selective inhibitor of Polo-like kinase 1 (PLK1). [, ] This kinase plays a crucial role in cell cycle regulation, particularly during mitosis, making it a target of interest for cancer research. [, , ] Cyclapolin 9's activity is attributed to its ability to bind to the catalytic domain of PLK1, disrupting its function. [] While structurally distinct from other PLK1 inhibitors, like BI2536, it shares the characteristic of acting on the catalytic domain. []

BI2536

    Compound Description: BI2536 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1) that binds to the catalytic domain (KD) of the kinase. It is currently being clinically evaluated as a potential cancer therapeutic. Studies have shown that BI2536 induces heat-induced destabilization of PLK1, indicating a shift towards an open conformation of the kinase [, ]. This suggests that BI2536, by binding to the KD, may relieve the autoinhibited state of PLK1. Interestingly, this contrasts with the effects of cyclapolin 9, another KD inhibitor, which does not induce significant destabilization [].

Onvansertib

    Compound Description: Onvansertib is another KD inhibitor of PLK1 currently undergoing clinical evaluation for cancer treatment []. Similar to BI2536, onvansertib has been shown to induce heat-induced destabilization of PLK1 at nanomolar concentrations, suggesting a shift towards an open conformation upon binding to the catalytic domain [].

SBE 13

    Compound Description: SBE 13 is a PLK1 inhibitor that effectively reduces smooth muscle contractions induced by electric field stimulation (EFS) and α1-agonists in the human prostate [].

    Relevance: While the exact binding site of SBE 13 on PLK1 is not specified in the provided research, its classification as a PLK1 inhibitor, along with cyclapolin 9, places them in a similar category of compounds targeting this kinase for therapeutic purposes []. Further investigation is needed to determine if SBE 13 interacts with the KD or the polo-box domain (PBD) of PLK1.

TAK 960

    Compound Description: TAK 960 is another PLK1 inhibitor demonstrating efficacy in reducing EFS-induced contractions of human prostate tissue [].

Ro 3280

    Compound Description: Ro 3280 is a PLK1 inhibitor that effectively inhibits EFS-induced contractions in human prostate tissue [].

    Relevance: Ro 3280, like cyclapolin 9, targets and inhibits the activity of PLK1, suggesting a shared mechanism of action []. Further research is needed to confirm whether Ro 3280 binds to the KD or the PBD of PLK1.

Abbapolins

    Compound Description: Abbapolins represent a class of molecules that bind to the polo-box domain (PBD) of PLK1, a domain crucial for substrate recognition, subcellular localization, and autoinhibitory regulation []. These compounds are unique in their ability to inhibit PLK1 dimerization, a process linked to kinase activation [].

    Relevance: Abbapolins and cyclapolin 9 showcase the diverse mechanisms by which compounds can target PLK1 for therapeutic intervention. While cyclapolin 9 targets the KD and may influence the open/closed conformation of PLK1, abbapolins specifically disrupt PLK1 dimerization by binding to the PBD, highlighting distinct avenues for drug development [].

Overview

Cyclapolin 9 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitotic progression. The compound has garnered attention in cancer research due to its ability to inhibit PLK1 activity, leading to potential therapeutic applications in oncology. Cyclapolin 9 is classified under the category of small molecule inhibitors and is primarily studied for its effects on various cancer cell lines.

Source and Classification

Cyclapolin 9 was identified through a series of high-throughput screening processes aimed at discovering new PLK1 inhibitors. Its classification as a type II inhibitor indicates that it binds to the inactive conformation of the kinase, distinguishing it from type I inhibitors that target the active form. The compound's selectivity for PLK1 over other kinases further enhances its potential as a therapeutic agent, with an IC50 value of approximately 500 nM against PLK1 in vitro, while showing minimal inhibition across a panel of other kinases .

Synthesis Analysis

The synthesis of Cyclapolin 9 involves several key steps, typically starting from commercially available precursors. The general method includes the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations. Specific synthetic routes have been detailed in literature, highlighting the importance of reaction conditions and purification processes to achieve high yields and purity of the final product .

Key steps in the synthesis may involve:

  • Formation of the core structure: Utilizing known methodologies for constructing heterocyclic compounds.
  • Modification of functional groups: Tailoring substituents to enhance potency and selectivity towards PLK1.
  • Purification techniques: Employing chromatography methods to isolate Cyclapolin 9 from reaction mixtures.
Molecular Structure Analysis

Cyclapolin 9 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with PLK1. While detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, it is known that the compound's design allows for effective binding within the ATP-binding site of PLK1.

Key structural data points include:

  • Molecular formula: C₁₅H₁₃N₄O₃
  • Molecular weight: Approximately 297.29 g/mol
  • Structural motifs: Presence of aromatic rings and nitrogen-containing heterocycles that contribute to its biological activity.
Chemical Reactions Analysis

Cyclapolin 9 participates in several chemical reactions primarily related to its inhibitory function on PLK1. The compound acts by competing with ATP for binding to the kinase's active site, effectively blocking phosphorylation events critical for cell cycle progression.

In vitro studies have demonstrated:

  • Inhibition kinetics: Cyclapolin 9 exhibits competitive inhibition against ATP, with kinetic parameters indicative of its binding affinity.
  • Selectivity profile: The compound shows minimal off-target effects, maintaining specificity towards PLK1 even in complex cellular environments .
Mechanism of Action

The mechanism by which Cyclapolin 9 exerts its inhibitory effects on PLK1 involves several key processes:

  1. Binding to PLK1: Cyclapolin 9 binds to the inactive conformation of PLK1, preventing substrate phosphorylation.
  2. Disruption of cell cycle progression: Inhibition of PLK1 leads to cell cycle arrest, particularly during mitosis, resulting in apoptosis in cancer cells.
  3. Impact on downstream signaling: The inhibition alters pathways associated with mitotic entry and progression, affecting proteins such as TCTP (tumor protein translationally controlled) which are regulated by PLK1 activity .
Physical and Chemical Properties Analysis

Cyclapolin 9 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting point: Specific melting point data can vary based on purity but is typically reported within a narrow range for similar compounds.

These properties are critical for its formulation in pharmaceutical applications, ensuring effective delivery and bioavailability.

Applications

Cyclapolin 9 is primarily studied for its potential applications in cancer therapy due to its ability to selectively inhibit PLK1:

  • Cancer treatment: As a therapeutic agent targeting various cancers where PLK1 is overexpressed or aberrantly activated.
  • Research tool: Utilized in laboratory settings to study PLK1-related pathways and mechanisms in cell biology.
  • Combination therapies: Investigated alongside other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer types.

Properties

Product Name

Cyclapolin 9

IUPAC Name

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide

Molecular Formula

C9H4F3N3O4S

Molecular Weight

307.21 g/mol

InChI

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16)

InChI Key

FHFLXKUKCSDMLD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Cyclapolin-9; Cyclapolin 9; Cyclapolin9;

Canonical SMILES

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.